molecular formula C8H7ClF3N B13945861 5-Chloro-2-methyl-4-(trifluoromethyl)aniline

5-Chloro-2-methyl-4-(trifluoromethyl)aniline

Cat. No.: B13945861
M. Wt: 209.59 g/mol
InChI Key: WDYNAAAZZNARGB-UHFFFAOYSA-N
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Description

5-Chloro-2-methyl-4-(trifluoromethyl)aniline is an organic compound with the molecular formula C8H7ClF3N. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine, methyl, and trifluoromethyl groups. This compound is known for its applications in various fields, including chemical synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions often involve specific temperatures and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of 5-Chloro-2-methyl-4-(trifluoromethyl)aniline may involve large-scale chemical reactors where the reagents are mixed and reacted under optimized conditions. The process may include steps such as distillation, crystallization, and purification to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methyl-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro or quinone derivatives.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine compounds .

Scientific Research Applications

5-Chloro-2-methyl-4-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers use it to study the effects of trifluoromethyl groups on biological activity.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: This compound is utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-methyl-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it useful in drug design, where it can interact with enzymes and receptors to exert its effects .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(trifluoromethyl)aniline: Similar structure but with different substitution patterns.

    4-Chloro-2-(trifluoromethyl)aniline: Another isomer with the trifluoromethyl group in a different position.

    2-Fluoro-5-(trifluoromethyl)aniline: Contains a fluorine atom instead of chlorine.

Uniqueness

5-Chloro-2-methyl-4-(trifluoromethyl)aniline is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. The presence of both methyl and trifluoromethyl groups can enhance its stability and lipophilicity, making it valuable in various applications .

Properties

Molecular Formula

C8H7ClF3N

Molecular Weight

209.59 g/mol

IUPAC Name

5-chloro-2-methyl-4-(trifluoromethyl)aniline

InChI

InChI=1S/C8H7ClF3N/c1-4-2-5(8(10,11)12)6(9)3-7(4)13/h2-3H,13H2,1H3

InChI Key

WDYNAAAZZNARGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N)Cl)C(F)(F)F

Origin of Product

United States

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